4-Methoxy-4'-morpholinomethyl benzophenone
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Description
4-Methoxy-4’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO3 . It is a derivative of benzophenone, which is a ubiquitous structure in medicinal chemistry found in several naturally occurring molecules exhibiting a variety of biological activities .
Synthesis Analysis
The synthesis of 4-methoxy-4’-methylbenzophenone, a similar compound, was done via Friedel-Crafts acylation reaction of p-anisoyl chloride and toluene in the presence of AlCl3 as a catalyst .Molecular Structure Analysis
The molecular structure of 4-Methoxy-4’-morpholinomethyl benzophenone can be represented by the linear structure formula: CH3OC6H4COC6H5 . The molecular weight of the compound is 311.38 .Scientific Research Applications
Anti-Proliferative Activity
4-Methoxy-4'-morpholinomethyl benzophenone analogues have been investigated for their anti-proliferative activity against various types of neoplastic cells. These compounds, specifically methyl group-substituted benzophenones, show significant anti-mitogenic activity. This suggests their potential in cancer treatment through mechanisms like cell cycle arrest and caspase-activated DNase-mediated apoptosis (Al‐Ghorbani et al., 2017).
Polymerization Photoinitiators
4-Methoxy-benzophenone derivatives have been studied in the context of polymerization photoinitiators. These compounds can alter the reactivity of polymerization processes when exposed to light irradiation, highlighting their utility in the field of polymer chemistry (Fouassier et al., 1995).
Environmental Applications
In environmental sciences, 4-Methoxy-benzophenone derivatives, such as benzophenone-4, have been targeted for removal from water using novel adsorption methods. This involves using tertiary amine-functionalized crosslinking polymeric resins, demonstrating the compound's significance in environmental cleanup processes (Zhou et al., 2018).
Photoreactive Polymers
Photoreactive polymers containing benzophenone groups, including those derived from 4-Methoxy-benzophenone, have been synthesized for surface modification of biomaterials. These polymers can be used to create highly hydrophilic surfaces, which are valuable in biomedical applications (Lin et al., 2015).
Magnetic Field Effects in Chemical Reactions
The hydrogen abstraction reactions of 4-Methoxy-benzophenone with thiophenol were studied under ultrahigh magnetic fields. This research contributes to understanding magnetic field effects in chemical reactions, which is crucial for the development of new magnetic field-sensitive materials and technologies (Wakasa et al., 1999).
properties
IUPAC Name |
(4-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYBMCXYENKRML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642620 |
Source
|
Record name | (4-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-4'-morpholinomethyl benzophenone | |
CAS RN |
898769-72-7 |
Source
|
Record name | (4-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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